molecular formula C13H8ClFO B12994198 5'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde

5'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12994198
M. Wt: 234.65 g/mol
InChI Key: HMMSTPPITCVNHZ-UHFFFAOYSA-N
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Description

5’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of chloro and fluoro substituents on the biphenyl ring using halogenating agents such as chlorine and fluorine.

    Formylation: Introduction of the aldehyde group through formylation reactions, often using reagents like formic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and formylation processes, optimized for high yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: 5’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of halogenated biphenyl derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: While not directly used as a drug, derivatives of this compound may have potential therapeutic applications. Research into its biological activity can lead to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 5’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

    4-Chloro-2-fluoro-1,1’-biphenyl: Similar structure but lacks the aldehyde group.

    5-Chloro-2-fluoronitrobenzene: Contains a nitro group instead of an aldehyde.

    3-Chloro-4-fluorobenzaldehyde: Similar functional groups but different substitution pattern.

Uniqueness: 5’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific combination of chloro, fluoro, and aldehyde groups on the biphenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H8ClFO

Molecular Weight

234.65 g/mol

IUPAC Name

3-(5-chloro-2-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8ClFO/c14-11-4-5-13(15)12(7-11)10-3-1-2-9(6-10)8-16/h1-8H

InChI Key

HMMSTPPITCVNHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)Cl)F)C=O

Origin of Product

United States

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